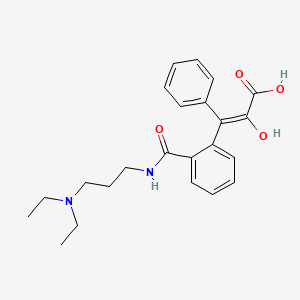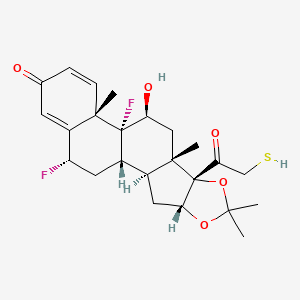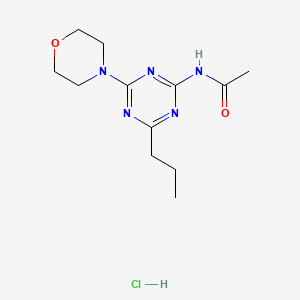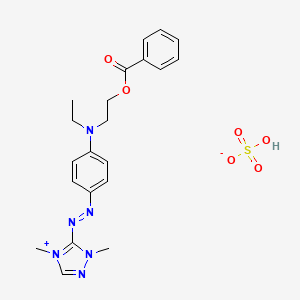
Acetic acid, (4-(7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, (4-(7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)- is an organic compound with a complex molecular structure. It features a benzopyran core substituted with methoxy, dimethyl, and phenyl groups, making it a unique and versatile molecule. This compound is a white crystalline solid, soluble in organic solvents like ethanol and dichloromethane .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (4-(7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)- can be achieved through several methods. One common approach involves the reaction of 7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-ol with acetic anhydride under alkaline conditions. The reaction is typically carried out by heating the mixture in a basic medium, followed by acidification to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity. Safety protocols must be strictly followed to handle the chemicals and prevent any hazardous incidents .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, (4-(7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Acetic acid, (4-(7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)- has several scientific research applications:
Mécanisme D'action
The mechanism of action of acetic acid, (4-(7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique biological activities. These complexes can interact with enzymes, receptors, and other biomolecules, modulating their functions and leading to various physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxyphenylacetic acid: This compound shares the methoxy and acetic acid functional groups but lacks the benzopyran core.
2-Methoxyphenylacetic acid: Similar to 4-methoxyphenylacetic acid but with the methoxy group in a different position.
Methacetin: Contains a methoxyphenyl group but differs in its overall structure and functional groups.
Uniqueness
Acetic acid, (4-(7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)- is unique due to its benzopyran core, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
111038-39-2 |
|---|---|
Formule moléculaire |
C26H24O5 |
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
2-[4-(7-methoxy-2,2-dimethyl-3-phenylchromen-4-yl)phenoxy]acetic acid |
InChI |
InChI=1S/C26H24O5/c1-26(2)25(18-7-5-4-6-8-18)24(21-14-13-20(29-3)15-22(21)31-26)17-9-11-19(12-10-17)30-16-23(27)28/h4-15H,16H2,1-3H3,(H,27,28) |
Clé InChI |
SYQVYKVSERRSIC-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCC(=O)O)C4=CC=CC=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


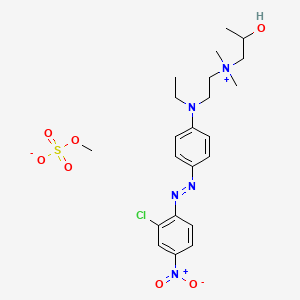
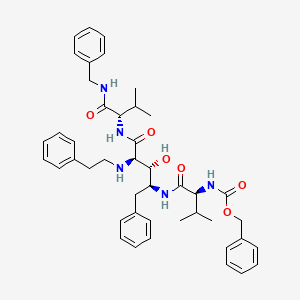

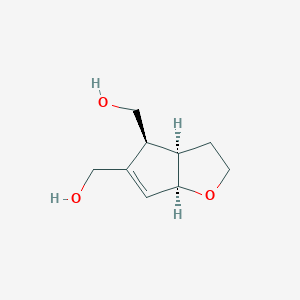

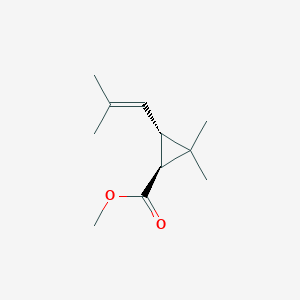
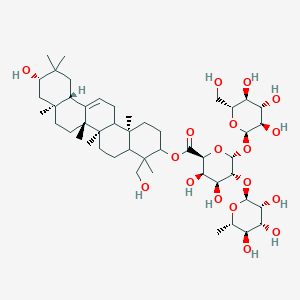
![[3-(3-phenoxypropylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12773070.png)
